Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate
CAS No.: 39067-28-2
Cat. No.: VC7815223
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39067-28-2 |
|---|---|
| Molecular Formula | C11H10N2O2S |
| Molecular Weight | 234.28 g/mol |
| IUPAC Name | ethyl 2-pyridin-3-yl-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-4-3-5-12-6-8/h3-7H,2H2,1H3 |
| Standard InChI Key | UXJLPDWBCGOLPH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CSC(=N1)C2=CN=CC=C2 |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=CN=CC=C2 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) fused to a pyridine ring at the 3-position. The ethyl carboxylate group at the 4-position of the thiazole enhances solubility and serves as a handle for further derivatization. The compound’s planar structure facilitates π-π stacking interactions, critical for DNA intercalation and enzyme binding .
Key Structural Features:
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Thiazole ring: Contributes to aromatic stability and electrophilic reactivity.
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Pyridine moiety: Imparts basicity and hydrogen-bonding capabilities.
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Ethyl ester group: Modifies lipophilicity and metabolic stability.
Physicochemical Properties
The compound’s solubility, stability, and reactivity are influenced by its functional groups. It is sparingly soluble in water but dissolves in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). Its melting point ranges between 145–150°C, and it exhibits a logP value of approximately 1.8, indicating moderate lipophilicity.
Synthesis and Optimization
Classical Synthetic Routes
The most common synthesis involves a Hantzsch thiazole synthesis variant:
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Condensation: 2-Aminopyridine reacts with ethyl 2-bromoacetate in ethanol under reflux to form an intermediate.
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Cyclization: The intermediate is treated with thiourea or potassium thiocyanate to generate the thiazole ring .
This method yields ~60–70% purity, requiring recrystallization from ethanol/water mixtures . Industrial-scale production employs continuous flow reactors to enhance yield (up to 85%) and reduce byproducts.
Alternative Methodologies
Recent advances utilize microwave-assisted synthesis to shorten reaction times from hours to minutes. For example, irradiating a mixture of 3-pyridylcarbothioamide and ethyl 2-chloroacetoacetate at 100°C for 15 minutes achieves 78% yield .
Comparative Synthesis Data
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Hantzsch (classical) | Ethanol, reflux, 5h | 65 | 95 |
| Microwave-assisted | 100°C, 15min | 78 | 98 |
| Continuous flow | RT, 30min | 85 | 99 |
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution
The ethyl ester group undergoes hydrolysis to form carboxylic acid derivatives. Treatment with aqueous NaOH yields 2-(pyridin-3-yl)thiazole-4-carboxylic acid, a precursor for amides and hydrazides :
Oxidation and Reduction
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Oxidation: Reaction with in acidic conditions cleaves the thiazole ring, producing pyridine-3-carboxylic acid.
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Reduction: Catalytic hydrogenation () saturates the thiazole ring, yielding dihydrothiazole derivatives with altered bioactivity .
Biological Activities and Mechanisms
Antimicrobial Activity
Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Bacillus subtilis, MIC = 12.5 µg/mL) and fungi (e.g., Aspergillus niger, MIC = 25 µg/mL) . Its mechanism involves disrupting microbial cell membranes and inhibiting DNA gyrase, a critical enzyme for bacterial DNA replication .
Comparative Cytotoxicity Data
Anti-Inflammatory Effects
The compound inhibits cyclooxygenase-2 (COX-2) and reduces TNF-α production in macrophages, with 50% inhibition at 10 µM .
Applications in Drug Discovery
Lead Optimization
Researchers modify the ethyl ester group to enhance pharmacokinetics. For example, replacing the ester with a sulfonamide (as in ) improves metabolic stability and bioavailability.
Hybrid Molecules
Hybrids combining thiazole and triazolopyridine moieties (e.g.,) show enhanced antimalarial activity (IC = 0.8 µM against Plasmodium falciparum).
Future Directions
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Structure-Activity Relationships (SAR): Systematic studies to identify critical substituents for target selectivity.
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Nanoparticle Delivery: Encapsulation in liposomes to improve solubility and reduce off-target effects.
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Combination Therapies: Synergistic studies with existing antibiotics or chemotherapeutics.
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